Tranilast sodium

Description

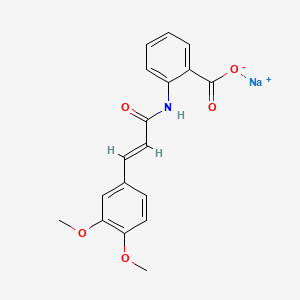

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHWWBBHZLTTA-VRTOBVRTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tranilast's Mechanism of Action on Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast, N-(3,4-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic agent recognized for its therapeutic efficacy in conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its clinical utility is rooted in its profound effects on mast cells, the principal effector cells in Type I hypersensitivity reactions. Mast cell activation and subsequent degranulation release a potent cocktail of pre-formed and newly synthesized inflammatory mediators, driving the pathophysiology of allergic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which Tranilast modulates mast cell function, with a focus on its core inhibitory actions on cellular signaling pathways.

Core Mechanism: Mast Cell Stabilization and Inhibition of Degranulation

The primary mechanism of action of Tranilast is the stabilization of the mast cell membrane, which directly inhibits the process of degranulation.[1] This stabilization prevents the fusion of intracellular granules with the plasma membrane and the subsequent exocytosis of their contents.[2] By inhibiting the release of pre-stored mediators such as histamine, neutral proteases (e.g., tryptase and chymase), and tumor necrosis factor-alpha (TNF-α), Tranilast effectively suppresses the immediate inflammatory cascade initiated by allergen exposure.[1][2] This effect is particularly pronounced in activated mast cells, while the drug appears to have minimal impact on resting mast cells.[1]

Modulation of Intracellular Signaling Pathways

Tranilast's stabilizing effect is a consequence of its intervention in critical intracellular signaling cascades that govern mast cell activation. The most pivotal of these is the calcium signaling pathway.

Inhibition of Calcium Mobilization

A sustained increase in intracellular calcium concentration ([Ca²⁺]i) is an absolute prerequisite for mast cell degranulation.[3] The canonical pathway for this involves:

-

FcεRI Cross-linking: Aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex initiates the signaling cascade.[4][5]

-

PLC Activation: Downstream signaling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][6]

-

IP₃-Mediated Ca²⁺ Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺ into the cytosol.[3][5]

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates SOCE, a prolonged influx of extracellular Ca²⁺ through channels in the plasma membrane, which is essential to sustain the high cytosolic Ca²⁺ levels required for degranulation.[3][7]

Tranilast exerts a significant inhibitory effect on this pathway. Studies have demonstrated that Tranilast attenuates the substance P-dependent increase in intracellular calcium.[8][9][10] This blockade of calcium uptake or release is a cornerstone of its pharmacological action, effectively uncoupling receptor activation from the degranulation response.[11]

Other Signaling Effects

Beyond its primary effect on calcium, Tranilast exhibits other modulatory activities:

-

Protein Kinase C (PKC) Pathway: Evidence from studies on endothelial cells suggests that Tranilast can suppress VEGF- and PMA-stimulated PKC activity.[12] As PKC is a downstream effector of PLC activation in mast cells and plays a role in degranulation, this inhibitory action may contribute to its overall stabilizing effect.[13]

-

Cytokine Production: Tranilast significantly inhibits the release and mRNA expression of newly synthesized mediators, such as Interleukin-13 (IL-13), in mast cells stimulated by a combination of antigen and IL-33.[14] It has also been shown to reduce TNF production.[8]

-

Receptor Expression: Long-term treatment with Tranilast has been observed to reduce the expression of the high-affinity IgE receptor, FcεRI, on the mast cell surface, which could decrease cellular sensitivity to allergens over time.[10][15]

-

Cell Infiltration: In vivo models demonstrate that Tranilast can reduce the infiltration and accumulation of mast cells at sites of inflammation.[16][17] Specifically, it has been shown to decrease the number of chymase-positive mast cells in diabetic models.[18]

Quantitative Data on Tranilast's Effects

The inhibitory actions of Tranilast on mast cell function have been quantified across various experimental models.

Table 1: Inhibition of Mast Cell Degranulation

| Cell Type | Stimulus | Tranilast Concentration | % Inhibition of Mediator Release | Mediator Assayed | Reference |

|---|---|---|---|---|---|

| Rat Peritoneal Mast Cells | Compound 48/80 | 500 µM | ~73% | Degranulating Cells | [19] |

| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | ~78% | Degranulating Cells | [19] |

| LAD2 Human Mast Cells | IgE/anti-IgE | 10 µg/mL | 19% | β-hexosaminidase | [8] |

| LAD2 Human Mast Cells | Substance P | 10 µg/mL | 28% | β-hexosaminidase | [8] |

| LAD2 Human Mast Cells | IgE/anti-IgE | 100 µg/mL | 27% | β-hexosaminidase | [20] |

| LAD2 Human Mast Cells | Substance P | 100 µg/mL | 52% | β-hexosaminidase |[20] |

Table 2: Inhibition of Cytokine and Chemokine Release

| Cell Type | Stimulus | Tranilast Concentration | % Inhibition of Release | Mediator Assayed | Reference |

|---|---|---|---|---|---|

| BMMCs | DNP-BSA + IL-33 | Not Specified | Significant Inhibition | IL-13 | [14] |

| LAD2 Human Mast Cells | Substance P | 10 µg/mL | 46% | TNF |[8] |

Table 3: Effects on Intracellular Signaling and Receptor Expression

| Cell Type | Parameter Measured | Tranilast Concentration | % Reduction / Effect | Reference |

|---|---|---|---|---|

| LAD2 Human Mast Cells | Substance P-induced Ca²⁺ influx | 10 µg/mL | 45% | [10] |

| LAD2 Human Mast Cells | FcεRI Expression (20 hr) | 100 µg/mL | 14% |[10] |

Table 4: In Vivo Effects on Mast Cell Numbers

| Model | Tissue | Tranilast Treatment | % Reduction in Mast Cells | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (Mice) | Inflamed Paws | 400 mg·kg⁻¹·day⁻¹ | 25% (Total Mast Cells) | [1] |

| Collagen-Induced Arthritis (Mice) | Inflamed Paws | 400 mg·kg⁻¹·day⁻¹ | 41% (TNF-α positive Mast Cells) | [1] |

| Radiation-Induced Colitis (Rats) | Rectal Tissue | 100 mg/kg | 70% (Median Count Reduction) | [16][17] |

| Experimental Diabetes (Rats) | Mesenteric Vessels | Not Specified | Significant reduction in chymase-positive mast cells |[18] |

Key Experimental Protocols

The characterization of Tranilast's mechanism of action relies on several key in vitro methodologies.

Mast Cell Preparation

-

Primary Cells: Rat peritoneal mast cells (RPMCs) are harvested by peritoneal lavage. Bone marrow-derived mast cells (BMMCs) are differentiated from mouse bone marrow precursors over several weeks in culture with specific cytokines.[14][21]

-

Cell Lines: The human mast cell line LAD2 is commonly used. These cells are cultured in specific media supplemented with stem cell factor (SCF).[20]

Degranulation Assay (β-Hexosaminidase Release)

This assay is a standard method for quantifying mast cell degranulation.[22][23]

-

Cell Plating: Mast cells (e.g., 5 x 10⁵ cells/well) are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).[22]

-

Pre-incubation: Cells are incubated with various concentrations of Tranilast for a defined period (e.g., 30 minutes).

-

Stimulation: Degranulation is induced by adding a stimulant (e.g., IgE/anti-IgE, Substance P, Compound 48/80).

-

Supernatant Collection: The reaction is stopped (typically on ice), and cells are pelleted by centrifugation. The supernatant containing the released granular contents is carefully collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

Quantification: The product of the enzymatic reaction (p-nitrophenol) is quantified by measuring absorbance at 405 nm. Total release is determined by lysing an equivalent number of cells with a detergent like Triton X-100.

-

Calculation: Percent release is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)) * 100.

Intracellular Calcium Measurement

This protocol measures changes in [Ca²⁺]i following cell stimulation.[5]

-

Cell Loading: Mast cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.

-

Washing: Excess extracellular dye is washed away.

-

Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage.

-

Stimulation: A baseline fluorescence reading is established before Tranilast and/or a stimulant (e.g., Substance P) are added.

-

Data Acquisition: Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded in real-time.

Summary of Tranilast's Actions

Tranilast employs a multi-pronged approach to suppress mast cell-mediated inflammation. Its primary action as a mast cell stabilizer is achieved by inhibiting critical intracellular signaling events, most notably the sustained influx of calcium that is indispensable for degranulation.

Conclusion

Tranilast's mechanism of action on mast cells is centered on its ability to inhibit degranulation by acting as a membrane stabilizer. This is fundamentally achieved by attenuating the requisite rise in intracellular calcium following stimulation. Additionally, its capacity to reduce the production of pro-inflammatory cytokines, decrease the expression of IgE receptors, and limit mast cell infiltration into tissues contributes to its overall therapeutic profile. This detailed understanding of its molecular interactions provides a strong basis for its continued use in allergic disorders and for the development of next-generation mast cell-stabilizing agents.

References

- 1. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 8. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [file.scirp.org]

- 11. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tranilast inhibits protein kinase C-dependent signalling pathway linked to angiogenic activities and gene expression of retinal microcapillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in protein kinase C activity during histamine release from activated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]

- 16. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tranilast reduces mesenteric vascular collagen deposition and chymase-positive mast cells in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]

- 21. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

Tranilast's Inhibition of the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), an anti-allergic agent, has demonstrated significant anti-fibrotic and anti-proliferative properties by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Tranilast's effects on TGF-β signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Tranilast.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, particularly fibrotic disorders and cancer.[1] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of ALK5 leads to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Subsequently, phosphorylated Smad2/3 form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular responses. The TGF-β pathway can also signal through non-canonical, Smad-independent pathways.[1]

Tranilast's Mechanism of Action on the TGF-β Pathway

Tranilast modulates the TGF-β signaling cascade at multiple levels, from ligand expression to downstream signal transduction. The primary mechanisms of inhibition identified in the literature include:

-

Reduction of TGF-β Expression and Secretion: Several studies have shown that Tranilast can decrease the expression and secretion of TGF-β ligands.[1] This upstream inhibition reduces the availability of the ligand to activate its receptors.

-

Direct Interaction with ALK5: Molecular docking studies suggest that Tranilast can directly bind to the ALK5 receptor, potentially interfering with its kinase activity.[2]

-

Inhibition of Smad Phosphorylation: A key mechanism of Tranilast's action is the attenuation of Smad2 and Smad3 phosphorylation.[3][4] By preventing the activation of these R-Smads, Tranilast effectively blocks the downstream signaling cascade.

-

Suppression of Smad4 Expression: Some studies indicate that Tranilast can decrease the expression of Smad4.[5] This would further disrupt the formation of the active Smad complex required for nuclear translocation and gene regulation.

The multifaceted inhibitory actions of Tranilast on the TGF-β pathway make it a compelling candidate for therapeutic intervention in diseases characterized by excessive TGF-β signaling.

Quantitative Data on Tranilast's Inhibitory Effects

The following tables summarize key quantitative findings from various in vitro and in vivo studies investigating the effects of Tranilast on the TGF-β signaling pathway.

Table 1: In Vitro Efficacy of Tranilast

| Parameter | Cell Line | Treatment | Result | Reference |

| IC50 | CT-26 (Colon Carcinoma) | Tranilast | 200 µM | [2] |

| Binding Affinity (pKi) | ALK5 Receptor | Tranilast | ≥ 3.57 | [2] |

| Smad2 Phosphorylation | A549 (Lung Carcinoma) | TGF-β2 + Tranilast (50, 100, 200 µM) | Dose-dependent attenuation | [3] |

| TGF-β2 mRNA Expression | Human Trabecular Meshwork Cells | Tranilast (12.5, 25.0, 50.0 mg/L) | Dose-dependent decrease | |

| Smad4 Expression | A549 and PC14 (Lung Carcinoma) | TGF-β1 + Tranilast | Decreased Smad4 protein levels | [5] |

Table 2: In Vivo Efficacy of Tranilast

| Animal Model | Disease Model | Treatment | Outcome | Reference |

| Mice | Bleomycin-induced pulmonary fibrosis | Oral administration of Tranilast | Significantly attenuated pulmonary fibrosis and reduced phosphorylated SMAD2 | [3] |

| Rats | Myocardial Infarction | Tranilast (300mg/kg/d) | Reduced myocardial TGFβ1 expression and fibrosis | [6] |

| Pigs | Coronary Artery Stenting | Tranilast | Suppressed elevations in TGF-β mRNA and reduced neointima development | [7] |

| Rats | Smoke inhalation-induced lung injury | Tranilast (100, 200, 300 mg/kg) | Reduced levels of TGF-β1 | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the inhibitory effects of Tranilast on the TGF-β signaling pathway.

Cell Culture and TGF-β Stimulation

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549), human non-small cell lung cancer cells (PC14), and murine colon carcinoma cells (CT-26) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

TGF-β Stimulation: To induce the TGF-β pathway, cells are often serum-starved for a period (e.g., 24 hours) and then treated with recombinant human TGF-β1 or TGF-β2 (typically at concentrations ranging from 1 to 10 ng/mL) for various time points.

-

Tranilast Treatment: Tranilast is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from µM to mM) prior to or concurrently with TGF-β stimulation.

Western Blotting for Smad Phosphorylation and Expression

-

Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay or a similar method.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated Smad2/3, total Smad2/3, Smad4, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and primers specific for TGF-β, Smad4, and other target genes, as well as a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and points of inhibition by Tranilast.

Experimental Workflow Diagram

References

- 1. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 6. Early and delayed tranilast treatment reduces pathological fibrosis following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast Sodium: A Dual-Action Modulator of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, plays a critical role in the pathogenesis of a wide range of inflammatory diseases. Its dysregulation leads to excessive production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid), an analog of a tryptophan metabolite, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which Tranilast sodium modulates NLRP3 inflammasome activation, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. Tranilast exhibits a dual mechanism of action, directly binding to the NACHT domain of NLRP3 to prevent its oligomerization and promoting K63-linked ubiquitination, which further suppresses inflammasome assembly.[1][3][4][5] These actions culminate in the inhibition of caspase-1 activation and subsequent IL-1β secretion, positioning Tranilast as a promising therapeutic candidate for NLRP3-driven diseases.[6]

Molecular Mechanism of Action

This compound modulates NLRP3 inflammasome activation through two distinct, yet complementary, mechanisms:

1.1 Direct Inhibition of NLRP3 Oligomerization

The canonical activation of the NLRP3 inflammasome requires the oligomerization of the NLRP3 protein, a critical step for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[7] Tranilast has been shown to directly interact with the NLRP3 protein.[1] Specifically, it binds to the NACHT domain of NLRP3, which is essential for its self-oligomerization.[1][3][8] This binding sterically hinders the NLRP3-NLRP3 interaction, thereby preventing the formation of the functional inflammasome complex.[1][9] Notably, this inhibitory action is independent of the ATPase activity of the NACHT domain and does not affect upstream signaling events such as potassium efflux.[1][8][10] This specificity for NLRP3 is highlighted by the fact that Tranilast does not inhibit other inflammasomes like AIM2 or NLRC4.[1][11][2]

1.2 Enhancement of K63-Linked Ubiquitination of NLRP3

A second mechanism involves the post-translational modification of NLRP3. Tranilast has been found to enhance the lysine 63 (K63)-linked ubiquitination of NLRP3.[4][5] Unlike K48-linked ubiquitination which targets proteins for proteasomal degradation, K63-linked ubiquitination serves as a scaffold for signaling complexes. In the context of NLRP3, increased K63-linked ubiquitination is associated with an inactive state of the inflammasome.[12] By promoting this modification, Tranilast stabilizes the inactive conformation of NLRP3, thus preventing its activation and the subsequent assembly of the inflammasome complex.[11][4][5]

Quantitative Data on Tranilast's Inhibitory Effects

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent inhibitory effects of Tranilast on NLRP3 inflammasome activation in various experimental models.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by Tranilast

| Cell Type | Activator(s) | Tranilast Conc. | Measured Outcome | % Inhibition / Effect | Reference |

| BMDMs | LPS + Nigericin | 25-100 µM | IL-1β Secretion | Dose-dependent inhibition | [3] |

| BMDMs | LPS + Nigericin | 25-100 µM | Caspase-1 Cleavage | Dose-dependent inhibition | [3] |

| BMDMs | LPS + Nigericin | 25-100 µM | ASC Oligomerization | Dose-dependent inhibition | [3] |

| Ldlr-/- BMDMs | LPS + ATP | 50 µM | Caspase-1 Activation | Pronounced inhibition | [11][4] |

| Ldlr-/- BMDMs | LPS + ATP | 50 µM | IL-1β Secretion | Substantial retardation | [11][4] |

| ApoE-/- BMDMs | LPS + ATP | Not specified | Multiple readouts | Dramatically inhibited | [11][4] |

| Human Keratinocytes (HaCaT) | H₂O₂ | Not specified | IL-1β Secretion | Significant reduction | [13] |

| Synovial Fluid Cells (Gout Patients) | Endogenous | Not specified | IL-1β Production | Dose-dependent inhibition | [6] |

Table 2: In Vivo Efficacy of Tranilast in NLRP3-Driven Disease Models

| Animal Model | Disease | Tranilast Dose | Measured Outcome | Effect | Reference |

| C57BL/6J Mice | Gouty Arthritis (MSU-induced) | 200 mg/kg | IL-1β Production & Neutrophil Influx | Efficiently suppressed | [3] |

| Ldlr-/- & ApoE-/- Mice | Atherosclerosis | Not specified | Atherosclerotic Lesion Size | Significant reduction | [11][4] |

| Ldlr-/- & ApoE-/- Mice | Atherosclerosis | Not specified | Plaque NLRP3 & IL-1β Levels | Reduced levels | [11][4] |

| Mouse Model | Type 2 Diabetes | 25-50 mg/kg/day (oral) | Metabolic disorder symptoms | Improved | [6] |

| Mouse Model | Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) | Not specified | Disease symptoms | Preventive and therapeutic effects | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Diagram 1: Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical two-signal model of NLRP3 inflammasome activation.

Diagram 2: Mechanism of Tranilast-Mediated NLRP3 Inhibition

Caption: Dual mechanisms of Tranilast in inhibiting NLRP3 inflammasome activation.

Diagram 3: Experimental Workflow for In Vitro Analysis

Caption: Typical workflow for assessing Tranilast's effect on NLRP3 activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of Tranilast on NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation and Inhibition

-

Cell Culture:

-

Bone Marrow-Derived Macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF.

-

THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Protocol:

-

Seed BMDMs at a density of 1 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium and prime the cells with lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 3 hours.[6]

-

Inhibitor Treatment: Treat the primed cells with varying concentrations of Tranilast (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 30 minutes.[3]

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (for 30 minutes) or ATP.[6]

-

Sample Collection: Carefully collect the culture supernatants for cytokine analysis. Lyse the cells with an appropriate lysis buffer (e.g., NP-40 buffer) for subsequent protein analysis.[6]

-

Western Blotting for Inflammasome Components

-

Objective: To detect the levels of pro-inflammatory cytokines and inflammasome components.

-

Protocol:

-

Separate proteins from cell lysates and supernatants by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IL-1β (for both pro- and cleaved forms), caspase-1 (for both pro- and cleaved forms), NLRP3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

ASC Oligomerization Assay

-

Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation.

-

Protocol:

-

Following cell treatment as described in section 4.1, lyse the cells in a Triton X-100-containing buffer.

-

Centrifuge the lysates at a low speed (e.g., 330 x g) to pellet the Triton-insoluble fraction, which contains the ASC oligomers.[6]

-

Wash the pellet and cross-link the proteins using disuccinimidyl suberate (DSS).

-

Resuspend the cross-linked pellet in sample buffer, separate by SDS-PAGE, and perform a Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and higher-order oligomers.[6]

-

Co-Immunoprecipitation for Protein-Protein Interactions

-

Objective: To assess the interaction between NLRP3 and other proteins (e.g., itself or ASC).

-

Protocol:

-

Lyse treated cells and pre-clear the lysates with protein A/G-agarose beads.

-

Incubate the lysates with a primary antibody against the protein of interest (e.g., anti-NLRP3) overnight at 4°C.

-

Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the proteins from the beads and analyze them by Western blotting using antibodies against the potential interacting partners.

-

Conclusion

This compound presents a compelling profile as a specific inhibitor of the NLRP3 inflammasome. Its dual mechanism of action, involving both the direct obstruction of NLRP3 oligomerization and the enhancement of inhibitory ubiquitination, provides a robust means of suppressing inflammasome activity. The quantitative data from both in vitro and in vivo studies underscore its potential in a variety of NLRP3-mediated inflammatory conditions. The detailed protocols provided herein offer a practical guide for researchers to further investigate the therapeutic applications of Tranilast and to explore the intricate regulation of the NLRP3 inflammasome. This comprehensive understanding is crucial for the continued development of targeted therapies for a wide spectrum of inflammatory diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tranilast Sodium: A Tryptophan Metabolite Analog Modulating Key Inflammatory and Fibrotic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is a synthetic drug initially developed as an anti-allergic agent. Its therapeutic applications have since expanded to include the treatment of proliferative and fibrotic conditions such as keloids and hypertrophic scars. Structurally, Tranilast is an analog of a tryptophan metabolite, specifically a derivative of anthranilic acid, which is a catabolite in the kynurenine pathway. This unique characteristic places Tranilast at the intersection of metabolism and immunomodulation, conferring upon it a multifaceted mechanism of action. This guide provides a detailed examination of Tranilast's function as a tryptophan metabolite analog, its impact on critical signaling pathways, quantitative data on its activity, and the experimental protocols used to elucidate these functions.

Tranilast as a Tryptophan Metabolite Analog: The Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, a crucial route that generates several neuroactive and immunomodulatory molecules. The first and rate-limiting step of this pathway is the conversion of tryptophan to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent steps produce kynurenine and its derivatives, including anthranilic acid.

Tranilast, as a derivative of anthranilic acid, is thought to interact with this pathway. Preliminary studies suggest that Tranilast may act as a competitive inhibitor of IDO and/or TDO. In a human volunteer study, L-tryptophan loading increased the urinary excretion of the downstream metabolites kynurenic acid and quinolinic acid. Co-administration of Tranilast significantly lowered the excretion of these metabolites, supporting the hypothesis of competitive inhibition at the initial stage of the kynurenine pathway.

Tranilast Sodium: An In-Depth Analysis of its In Vitro Anti-inflammatory Properties

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is an analog of a tryptophan metabolite, initially developed as an anti-allergic medication.[1][2] Its clinical applications in Japan and South Korea include the treatment of bronchial asthma, keloids, and hypertrophic scars.[1][2] Emerging in vitro research has illuminated its potent anti-inflammatory capabilities, extending far beyond its original indication of mast cell stabilization. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's anti-inflammatory effects as demonstrated in in vitro models. It details the compound's direct interaction with key inflammatory complexes, its modulation of critical signaling pathways, and its impact on a wide array of inflammatory mediators. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and workflows to serve as a resource for researchers in inflammation and drug discovery.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have identified several primary mechanisms through which Tranilast exerts its anti-inflammatory effects. These are centered on the direct inhibition of the NLRP3 inflammasome, modulation of the NF-κB signaling cascade, and stabilization of mast cells.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response and is implicated in a variety of inflammatory diseases.[3][4] Its activation leads to the cleavage of Caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5]

Tranilast has been identified as a direct and specific inhibitor of the NLRP3 inflammasome.[4][6][7] Research demonstrates that Tranilast physically binds to the NACHT domain of the NLRP3 protein.[4][6][7] This interaction effectively blocks the ATP-induced oligomerization of NLRP3, a critical step for the assembly and activation of the inflammasome complex.[3][6][7] Consequently, Tranilast inhibits Caspase-1 activation and the downstream release of IL-1β and IL-18.[6][8] Importantly, its action is specific to NLRP3, as it does not affect the activation of AIM2 or NLRC4 inflammasomes.[4][6][7] Some studies also note that Tranilast can enhance NLRP3 ubiquitination, further marking it for degradation and suppressing inflammasome activity.[9]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Studies in human umbilical vein endothelial cells (HUVECs) show that Tranilast inhibits the expression of NF-κB-dependent genes.[11]

Interestingly, Tranilast does not prevent the degradation of the inhibitor of NF-κB (IκBα) or the subsequent nuclear translocation of NF-κB subunits.[11] Instead, its mechanism involves interfering with the transcriptional activity of NF-κB. It achieves this by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), which disrupts the essential interaction between NF-κB and CBP required for efficient gene transcription.[11] This leads to a downstream reduction in the expression of adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as cytokines such as IL-6.[11] Other studies have confirmed that Tranilast down-regulates the expression of NF-κB in various cell types, including smoke-exposed lung cells and cardiomyocyte-derived H9c2 cells.[1][12]

Inhibition of Mast Cell Degranulation

Tranilast's original classification as an anti-allergic drug stems from its ability to inhibit mast cell degranulation.[13] Upon activation by allergens (IgE-mediated) or other stimuli, mast cells release granules containing histamine, proteases, and various inflammatory mediators.[14][15] In vitro studies using rat peritoneal mast cells demonstrated that Tranilast significantly inhibits the antigen-induced degranulation process, including the fusion of perigranular membranes and the discharge of granule contents.[13] This action is accompanied by a reduction in histamine release.[13] While the precise mechanism is complex, it is suggested to be partly mediated by the blockade of calcium uptake, as calcium influx is a critical trigger for mast cell degranulation.[16]

Quantitative Data on Anti-inflammatory Effects

The in vitro efficacy of Tranilast has been quantified across various cell types and inflammatory models. The following tables summarize these findings.

Table 1: Inhibition of Cytokines and Chemokines

| Cell Type | Stimulus | Tranilast Conc. | Target Cytokine/Chemokine | % Inhibition / Effect | Reference |

| HUVECs | TNF-α | 100 µg/mL | IL-6 | Significant inhibition | [11] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 25-100 µM | IL-6, TNF-α, IL-8 | Dose-dependent decrease | [12][17] |

| Human Keratinocytes | H₂O₂ | Not specified | IL-6, IL-8, TNF-α, IL-18 | Significantly decreased mRNA and protein | [18][19] |

| Macrophages | LPS + Nigericin | Not specified | IL-1β | Blocked secretion | [20] |

| Macrophages | LPS | Not specified | IL-6 | Inhibition of production | [20] |

| Smoke-exposed AT-II, PMVECs, PFs | Smoke Extract | Not specified | IL-1β, TNF-α, TGF-β1 | Significantly lower secretion | [1] |

HUVECs: Human Umbilical Vein Endothelial Cells; AT-II: Type II Alveolar Epithelial Cells; PMVECs: Pulmonary Microvascular Endothelial Cells; PFs: Pulmonary Fibroblasts.

Table 2: Inhibition of Adhesion Molecules and Other Inflammatory Markers

| Cell Type | Stimulus | Tranilast Conc. | Target Marker | % Inhibition (Max) | Reference |

| HUVECs | TNF-α | 100 µg/mL | VCAM-1 | 38.0% ± 6.9% | [11] |

| HUVECs | TNF-α | 100 µg/mL | ICAM-1 | 31.8% ± 1.5% | [11] |

| HUVECs | TNF-α | 100 µg/mL | E-selectin | 31.9% ± 1.9% | [11] |

| RAW264.7 Macrophages | Not specified | Not specified | COX-2, iNOS | Down-regulated expression | [21] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | 25-100 µM | ROS, MDA | Dose-dependent decrease | [17] |

ROS: Reactive Oxygen Species; MDA: Malondialdehyde.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the anti-inflammatory properties of Tranilast.

Protocol: NLRP3 Inflammasome Inhibition Assay

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells. For THP-1 cells, differentiate into a macrophage-like state by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.

-

Priming (Signal 1): Seed cells in a multi-well plate. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Tranilast (e.g., 10-100 µM) or vehicle control for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

-

Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining cells in RIPA buffer containing protease inhibitors.

-

Analysis:

-

IL-1β Secretion: Quantify the concentration of mature IL-1β in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Caspase-1 Cleavage: Analyze cell lysates via Western blotting. Probe for the active p20 subunit of Caspase-1 to assess cleavage from its pro-form. Also, probe for pro-IL-1β in the lysate to confirm priming.

-

Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial cytotoxicity assay kit as an indicator of pyroptotic cell death.

-

Protocol: NF-κB-Dependent Gene Expression Assay

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.

-

Inhibitor Treatment: Pre-incubate confluent HUVEC monolayers with Tranilast (e.g., 12.5-100 µg/mL) or vehicle control for 1-2 hours.

-

Stimulation: Activate the NF-κB pathway by adding a pro-inflammatory stimulus, such as 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α), for 4-24 hours, depending on the endpoint.

-

Analysis of Adhesion Molecule Expression:

-

Detach cells and perform flow cytometry using fluorescently-labeled antibodies against VCAM-1, ICAM-1, and E-selectin to quantify surface expression.

-

-

Analysis of NF-κB Translocation & Activity:

-

Western Blot: To assess IκBα degradation, stimulate cells for a shorter duration (e.g., 15-60 minutes), prepare cytoplasmic extracts, and probe for IκBα. To assess nuclear translocation, perform nuclear fractionation and probe nuclear extracts for the p65 subunit of NF-κB.

-

Reporter Assay: Transfect cells with a reporter plasmid containing a luciferase gene downstream of multiple NF-κB binding sites. Following treatment and stimulation, lyse the cells and measure luciferase activity to quantify NF-κB transcriptional activity.

-

Protocol: Mast Cell Degranulation Assay

-

Cell Culture: Use rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, or primary mast cells.

-

Sensitization (for IgE-mediated degranulation): Incubate cells with anti-DNP IgE overnight to allow binding to the FcεRI receptors.

-

Inhibitor Treatment: Wash the cells to remove unbound IgE. Pre-treat the cells with various concentrations of Tranilast or vehicle control for 1 hour.

-

Stimulation: Induce degranulation by adding an appropriate stimulus. For IgE-mediated degranulation, use DNP-BSA antigen. For non-IgE-mediated degranulation, use stimuli like substance P or compound 48/80.[22] Incubate for 30-60 minutes.

-

Quantification of Degranulation:

-

Measure the release of the enzyme β-hexosaminidase, a granular content marker.

-

Collect the supernatant and lyse the remaining cells in a Triton X-100 solution.

-

Measure the enzymatic activity in both supernatant and lysate samples using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

-

Calculate the percentage of β-hexosaminidase release as (Supernatant Activity / (Supernatant Activity + Lysate Activity)) x 100.

-

Workflow and Visualization

Conclusion

The body of in vitro evidence strongly supports the classification of Tranilast sodium as a multi-faceted anti-inflammatory agent. Its ability to directly bind and inhibit the NLRP3 inflammasome represents a significant and specific mechanism for controlling sterile inflammation.[4][6] This is complemented by its modulation of the NF-κB pathway, where it disrupts transcriptional coactivator function rather than upstream signaling, and its established role in stabilizing mast cells.[11][13] The quantitative data consistently demonstrate a dose-dependent reduction in a broad range of pro-inflammatory cytokines, chemokines, and adhesion molecules across various cell types relevant to inflammatory disease. These findings, elucidated through the detailed protocols described herein, provide a robust rationale for the continued investigation of Tranilast in inflammasome-driven and other inflammatory disorders.

References

- 1. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Tranilast directly targets NLRP 3 to treat inflammasome‐driven diseases - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tranilast reduces cardiomyocyte injury induced by ischemia‑reperfusion via Nrf2/HO‑1/NF‑κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degranulation of Mast Cells as a Target for Drug Development [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Frontiers | Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress [frontiersin.org]

- 19. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]

- 22. Comparative analyses of various IgE-mediated and non-IgE-mediated inducers of mast cell degranulation for in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast Sodium: A Technical Guide on its Modulatory Effects on TNF-α and IL-1β Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, is gaining significant attention for its potent anti-inflammatory and anti-fibrotic properties.[1] A derivative of a tryptophan metabolite, its primary approved use has been in the treatment of inflammatory conditions like bronchial asthma, allergic conjunctivitis, and hypertrophic scars.[2] Emerging research has elucidated its capacity to modulate critical inflammatory pathways, specifically those governing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This technical document provides an in-depth analysis of the mechanisms through which Tranilast exerts its inhibitory effects on these key cytokines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Action on Cytokine Inhibition

Tranilast's ability to suppress TNF-α and IL-1β release is not mediated by a single mechanism but rather through a multi-faceted approach involving the modulation of several key inflammatory signaling cascades.

Direct Inhibition of the NLRP3 Inflammasome

A primary and direct mechanism of Tranilast is its ability to target the NLRP3 inflammasome, a multi-protein complex crucial for the maturation of IL-1β.[3] Tranilast directly binds to the NACHT domain of the NLRP3 protein.[3][4] This binding event physically obstructs the oligomerization of NLRP3, which is an essential step for the assembly of the inflammasome complex.[2][5] By preventing NLRP3 oligomerization, Tranilast effectively halts the downstream activation of caspase-1 and the subsequent cleavage of pro-IL-1β into its mature, active form.[2][4] Notably, this inhibitory action is specific to the NLRP3 inflammasome, with no significant effects observed on AIM2 or NLRC4 inflammasomes.[2][4]

Modulation of NF-κB and MAPK Signaling Pathways

Tranilast interferes with the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6] NF-κB is critical for the transcription of genes encoding pro-inflammatory cytokines, including TNF-α and the precursor form of IL-1β (pro-IL-1β).[2][6] Studies have shown that Tranilast can inhibit cytokine-induced NF-κB activation.[7] In some contexts, this occurs by impairing the association between NF-κB and its transcriptional coactivator, CBP, thereby suppressing the transcription of NF-κB-dependent genes without affecting the nuclear translocation of NF-κB itself.[7]

Furthermore, Tranilast has been shown to inhibit mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][6] These pathways are also instrumental in the production of inflammatory cytokines.[8][9] For instance, Tranilast's anti-inflammatory effects have been linked to the induction of Heme Oxygenase-1 (HO-1) expression via the ERK1/2 pathway, which in turn suppresses the production of TNF-α and IL-1β.[10]

Other Contributing Pathways

-

Nrf2/HO-1 Pathway Activation: Tranilast can activate the Nrf2/HO-1 signaling pathway.[11] This pathway is a key regulator of antioxidant responses and has potent anti-inflammatory effects, contributing to the downregulation of pro-inflammatory cytokines.[10][11]

-

CXCR4/JAK2/STAT3 Pathway Inhibition: In lung injury models, Tranilast has been shown to attenuate the release of TNF-α and IL-1β by suppressing the CXCR4/JAK2/STAT3 signaling pathway.[12]

-

Mast Cell Stabilization: As an anti-allergic drug, Tranilast's foundational mechanism is the inhibition of degranulation from mast cells.[13] This stabilization prevents the release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[13][14][15]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of Tranilast on TNF-α and IL-1β production have been quantified in various in vitro models. The data highlights a consistent dose-dependent reduction in the expression and release of these cytokines.

Table 1: Effect of Tranilast on TNF-α and IL-1β mRNA Expression in LPS-stimulated BEAS-2B Cells

| Tranilast Concentration | Stimulant | Cell Type | Target Cytokine | Outcome | Reference |

|---|---|---|---|---|---|

| 50 µM | LPS | BEAS-2B | TNF-α, IL-1β | Significant reduction in mRNA expression.[12] | [12] |

| 100 µM | LPS | BEAS-2B | TNF-α, IL-1β | Stronger reduction in mRNA expression.[12] | [12] |

| 200 µM | LPS | BEAS-2B | TNF-α, IL-1β | Most potent reduction in mRNA expression.[12] |[12] |

Table 2: Summary of Tranilast's Inhibitory Effects on Cytokine Release from Various Cell Types

| Cell Type | Stimulant | Target Cytokine | Key Finding | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | TNF-α, IL-1β | Tranilast diminished TNF-α and IL-1β production.[10] | [10] |

| Human Monocytes-Macrophages | - | IL-1β | Tranilast inhibited the release of IL-1β.[16] | [16] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | IL-6 (NF-κB sensitive) | Secretion was significantly inhibited by Tranilast.[7] |[7] |

Experimental Protocols

The following section outlines the general methodologies employed in studies investigating the effect of Tranilast on cytokine release.

Cell Culture and Stimulation

-

Cell Lines: Commonly used cell lines include murine macrophage cells (e.g., RAW264.7, bone marrow-derived macrophages), human monocytic cells (e.g., THP-1), and human or animal endothelial or epithelial cells (e.g., HUVEC, BEAS-2B).[2][10][12]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.

-

Experimental Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are often pre-treated with varying concentrations of Tranilast (e.g., 50, 100, 200 µM) for a specified duration (e.g., 30 minutes to 2 hours).[7][12]

-

Following pre-treatment, cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.[10][12]

-

Supernatants and cell lysates are collected after a defined incubation period for subsequent analysis.

-

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the gold standard for quantifying cytokine concentrations in cell culture supernatants or biological fluids.[17][18]

-

Principle: A sandwich ELISA is typically used.[19] A capture antibody specific for the target cytokine (e.g., anti-TNF-α) is coated onto the wells of a microplate.

-

Sample Incubation: The collected cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody.

-

Detection: A second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added.

-

Signal Amplification: An enzyme-linked streptavidin (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate and Measurement: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color, which is proportional to the amount of cytokine, is measured using a microplate reader at a specific wavelength.[19]

-

Quantification: A standard curve is generated using known concentrations of recombinant cytokine, allowing for the precise quantification of the cytokine in the experimental samples.[18]

Analysis of Signaling Proteins and Gene Expression

-

Western Blotting: This technique is used to measure the expression and phosphorylation status of key proteins in the signaling pathways (e.g., NLRP3, Caspase-1, p-NF-κB, p-ERK).[11][12] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Reverse Transcription-Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of TNF-α, IL-1β, and other target genes.[12] RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a qPCR machine.

Conclusion

Tranilast sodium demonstrates significant and multi-faceted inhibitory effects on the release of the pivotal pro-inflammatory cytokines TNF-α and IL-1β. Its mechanisms of action are comprehensive, involving the direct inhibition of the NLRP3 inflammasome, suppression of the crucial NF-κB and MAPK transcription and signaling pathways, and modulation of other anti-inflammatory cascades. The quantitative data from in vitro studies consistently supports its dose-dependent efficacy. These well-defined mechanisms underscore the potential of Tranilast as a therapeutic agent for a wide range of inflammatory diseases driven by excessive cytokine activity, warranting further investigation in clinical settings.

References

- 1. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tranilast reduces cardiomyocyte injury induced by ischemia‑reperfusion via Nrf2/HO‑1/NF‑κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tranilast attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [file.scirp.org]

- 16. Inhibitory action of tranilast, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 18. h-h-c.com [h-h-c.com]

- 19. bdbiosciences.com [bdbiosciences.com]

Tranilast Sodium: A Deep Dive into its Antioxidant Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the antioxidant properties of Tranilast sodium, an anti-allergic agent that is gaining recognition for its significant role in mitigating oxidative stress. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and the experimental basis for Tranilast's antioxidant activity, offering valuable insights for researchers in drug discovery and development.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-faceted approach, primarily by directly scavenging reactive oxygen species (ROS) and by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Direct Scavenging of Reactive Oxygen Species

In vitro studies have demonstrated that Tranilast can directly reduce levels of harmful ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·). This scavenging activity is dose-dependent, with significant reductions in ROS observed at concentrations of 100 micrograms/ml. This suggests a direct chemical interaction between Tranilast and these reactive molecules, neutralizing their damaging potential.

Modulation of the Nrf2/HO-1 Signaling Pathway

A pivotal mechanism underlying Tranilast's antioxidant and anti-inflammatory properties is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1). Tranilast, through its electrophilic properties, is proposed to interact with KEAP1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, including HO-1, thereby upregulating their expression. This cascade ultimately enhances the cell's capacity to combat oxidative stress.

The activation of the Nrf2/HO-1 pathway by Tranilast has been shown to be crucial in protecting cardiomyocytes from ischemia-reperfusion injury. Furthermore, inhibition of Nrf2 has been demonstrated to reverse the protective effects of Tranilast, confirming the central role of this pathway.

Quantitative Effects on Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in various experimental models, primarily focusing on its impact on key markers of oxidative stress and the activity of endogenous antioxidant enzymes.

| Parameter Measured | Experimental Model | Treatment | Key Findings | Reference |

| Reactive Oxygen Species (ROS) | Zymosan-stimulated polymorphonuclear leukocytes & Xanthine-xanthine oxidase system | Tranilast (dose-dependent) | Significant decrease in H₂O₂ and OH· levels at 100 µg/mL. | |

| Hypoxia/reoxygenation (H/R)-induced H9c2 cardiomyocytes | Tranilast (25, 50, 100 µM) | Dose-dependent decrease in ROS levels. | ||

| Palmitic acid-treated endothelial cells | Tranilast | Decreased ROS formation. | ||

| Malondialdehyde (MDA) | H/R-induced H9c2 cardiomyocytes | Tranilast (25, 50, 100 µM) | Dose-dependent decrease in MDA levels. | |

| Superoxide Dismutase (SOD) Activity | H/R-induced H9c2 cardiomyocytes | Tranilast (25, 50, 100 µM) | Dose-dependent increase in SOD activity. | |

| Glutathione Peroxidase (GSH-Px) Activity | H/R-induced H9c2 cardiomyocytes | Tranilast (25, 50, 100 µM) | Dose-dependent increase in GSH-Px activity. | |

| Glutathione Peroxidase 1 (GPX1) Expression | High-fat emulsion-fed rats & Palmitic acid-treated endothelial cells | Tranilast (400 mg/kg per day in rats) | Increased GPX1 expression. |

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the antioxidant potential of this compound.

In Vitro ROS Scavenging Assay

-

Cell-based System:

-

Cells: Human polymorphonuclear leukocytes (PMNs).

-

Stimulant: Zymosan.

-

Detection Method: Luminol-dependent chemiluminescence to measure the generation of reactive oxygen species.

-

Procedure: PMNs are incubated with Tranilast at varying concentrations prior to stimulation with zymosan. The subsequent chemiluminescence is measured to quantify ROS production.

-

-

Cell-free System:

-

System: Xanthine-xanthine oxidase system.

-

Detection Method: Spectrophotometric measurement of the reduction of cytochrome c for superoxide anion (O₂⁻) detection, and specific assays for hydrogen peroxide (H₂O₂) and hydroxyl radical (OH·).

-

Procedure: The reaction is initiated by adding xanthine oxidase to a solution containing xanthine and Tranilast. The generation of specific ROS is then quantified using appropriate detection methods.

-

Cardiomyocyte Oxidative Stress Model

-

Cell Line: H9c2 rat cardiomyocytes.

-

Induction of Oxidative Stress: Hypoxia/reoxygenation (H/R) model. Cells are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.

-

Tranilast Treatment: Cells are pre-treated with Tranilast (25, 50, and 100 µM) for a specified duration before H/R induction.

-

Measurement of Oxidative Stress Markers:

-

ROS: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

MDA: Malondialdehyde levels, an indicator of lipid peroxidation, are quantified using a commercially available MDA assay kit.

-

SOD and GSH-Px Activity: The enzymatic activities of superoxide dismutase and glutathione peroxidase are determined using specific commercial assay kits.

-

-

Western Blot Analysis: Protein expression levels of Nrf2, HO-1, and phosphorylated NF-κB are assessed by Western blotting to elucidate the signaling pathways involved.

In Vivo Model of Endothelial Dysfunction

-

Animal Model: Wistar rats fed a high-fat emulsion to induce endothelial dysfunction and insulin resistance.

-

Tranilast Administration: Tranilast is administered orally at a dose of 400 mg/kg per day for 4 weeks.

-

Assessment of Oxidative Stress:

-

GPX1 Expression: Glutathione peroxidase 1 expression in vascular tissues is determined by Western blotting or immunohistochemistry.

-

H₂O₂ Accumulation: Hydrogen peroxide levels in tissues are measured using appropriate assays.

-

NO Production: Nitric oxide production is quantified to assess endothelial function.

-

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Tranilast Sodium's Impact on Transforming Growth Factor-Beta (TGF-β) Expression: A Technical Guide

Core Principle: Attenuation of TGF-β Signaling

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has demonstrated significant potential as a modulator of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][2] Its therapeutic effects in conditions characterized by excessive fibrosis and cell proliferation, such as keloids, hypertrophic scars, and certain cancers, are largely attributed to its ability to interfere with TGF-β expression and its downstream effects.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which tranilast exerts its influence on the TGF-β pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Quantitative Impact of Tranilast on TGF-β Mediated Processes

The inhibitory effects of tranilast on various facets of the TGF-β pathway have been quantified in several studies. The following tables summarize key findings, offering a comparative overview of its efficacy in different experimental models.

Table 1: Inhibition of Collagen Synthesis

| Cell Type | Tranilast Concentration | Duration of Treatment | % Inhibition of Collagen Synthesis | Reference |

| Human Skin Fibroblasts | 300 µM | 48 hours | Up to 55% | [5] |

| Keloid Fibroblasts | 3-300 µM | Not specified | Dose-dependent suppression | [6][7] |

| Vascular Smooth Muscle Cells (from SHR) | 30-300 µM | Not specified | Inhibition of TGF-β1-induced collagen synthesis | [8] |

Table 2: Modulation of TGF-β and Receptor mRNA Expression in Injured Rat Arteries

| Target mRNA | Tranilast Dose (mg/kg) | % Attenuation of Injury-Induced Increase | Reference |

| TGF-β1 | 100 | Attenuated to near or below uninjured levels | [9] |

| TGF-β3 | 100 | 70-74% | [9] |

| ALK-5 (Type I Receptor) | 100 | 70-74% | [9] |

| ALK-2 (Type I Receptor) | 100 | 70-74% | [9] |

| TβRII (Type II Receptor) | 100 | Attenuated to near or below uninjured levels | [9] |

| Integrin αv | 100 | 90% | [9] |

| Integrin β3 | 100 | 72% | [9] |

Table 3: Effects on TGF-β/Smad Signaling Components in a Rat Model of Chronic Cyclosporine Nephrotoxicity

| Target | Treatment | Result | Reference |

| TGF-β1 mRNA | Tranilast (100, 200, 400 mg/kg) | Dose-dependent decrease | [10] |

| Smad3 mRNA | Tranilast (100, 200, 400 mg/kg) | Dose-dependent decrease | [10] |

| Smad7 mRNA | Tranilast (100, 200, 400 mg/kg) | Dose-dependent increase | [10] |

Key Mechanisms of Action

Tranilast impacts the TGF-β signaling pathway at multiple levels:

-

Inhibition of TGF-β Secretion: Studies have shown that tranilast can inhibit the release of TGF-β1 from keloid fibroblasts.[6][7] This upstream intervention reduces the availability of the ligand to initiate the signaling cascade.

-

Downregulation of TGF-β and Receptor Expression: Tranilast has been observed to attenuate the injury-induced upregulation of mRNA levels for TGF-β isoforms (TGF-β1 and TGF-β3) and their receptors (ALK-5, ALK-2, and TβRII) in arterial injury models.[9]

-

Modulation of Smad-Dependent Signaling: The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. Tranilast has been shown to interfere with this process. While some studies report that tranilast does not affect the phosphorylation of Smad2/3, it has been found to decrease the expression of Smad4.[11] Other research indicates that tranilast can decrease TGF-β1-induced phosphorylation of Smad2 and Smad3 in human peritoneal mesothelial cells.[12] Furthermore, in a model of chronic cyclosporine nephrotoxicity, tranilast decreased the expression of TGF-β1 and Smad3 while increasing the inhibitory Smad7.[10]

-

Interference with Non-Smad Pathways: The pro-oncogenic effects of TGF-β can also be mediated through non-Smad pathways.[13] While the primary focus of many studies has been on the Smad pathway, the broad effects of tranilast suggest potential interactions with these alternative signaling routes as well.

Signaling Pathway Visualization

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the points of intervention by tranilast.

Caption: Tranilast's multifaceted inhibition of the TGF-β/Smad pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of tranilast's effects.

Western Blot Analysis for Smad Protein Expression and Phosphorylation

This protocol is adapted from studies investigating the impact of tranilast on Smad signaling in various cell lines.[11][14]

-

Cell Culture and Treatment:

-

Culture cells (e.g., A549 human lung cancer cells, human peritoneal mesothelial cells) in appropriate media until they reach 70-80% confluency.

-

Pre-treat cells with varying concentrations of tranilast (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

-

Stimulate the cells with TGF-β1 or TGF-β2 (e.g., 1-5 ng/mL) for a defined period (e.g., 24-72 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Smad2, phospho-Smad2, total Smad3, phospho-Smad3, and Smad4 overnight at 4°C. A primary antibody against β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the β-actin loading control.

-

Caption: Standard workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol is based on methodologies used to assess the effect of tranilast on the mRNA levels of TGF-β, its receptors, and downstream target genes.[5][9]

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for Western blot analysis.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system with a SYBR Green-based detection method.

-